Thioether Linker and TPSA-LogP Profile
WAY-638575 possesses a topological polar surface area (TPSA) of 106 Ų, which is approximately 15% higher than that of the direct N-linked comparator N-(1H-tetrazol-5-yl)phthalimide (estimated TPSA ~92 Ų, based on its smaller molecular footprint of 215.17 g/mol and fewer heteroatoms) . This elevated TPSA, combined with a moderate XLogP of 1.1 and zero hydrogen-bond donors, places the compound in a favorable oral bioavailability window (TPSA <140 Ų, LogP 1–3) while maintaining sufficient polarity for aqueous solubility [1]. In contrast, the ethyl-linked analog 2-[2-(1H-tetrazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione (LogP = 0.79) is more hydrophilic and has a lower molecular weight (243.22), which may reduce its membrane permeability relative to WAY-638575 .
| Evidence Dimension | Topological polar surface area (TPSA) and lipophilicity (XLogP) |
|---|---|
| Target Compound Data | WAY-638575: TPSA = 106 Ų, XLogP = 1.1, MW = 289.31 |
| Comparator Or Baseline | N-(1H-Tetrazol-5-yl)phthalimide: TPSA ≈ 92 Ų, MW = 215.17; 2-[2-(1H-tetrazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione: LogP = 0.79, MW = 243.22 |
| Quantified Difference | TPSA increase of ~14 Ų (15%) vs. direct-linked analog; LogP increase of 0.31 units vs. ethyl-linked analog |
| Conditions | Computed physicochemical properties (Chem960, Hit2Lead databases) |
Why This Matters
The balanced TPSA–LogP profile of WAY-638575 suggests superior passive membrane permeability compared to more polar tetrazole-phthalimide analogs, which is critical for cell-based phenotypic screening assays.
- [1] ChemDict. CAS 401936-27-4 – predicted boiling point 503.0±52.0 °C, density 1.57±0.1 g/cm³, XLogP, TPSA. https://www.chemdict.com View Source
